molecular formula C10H7BrN2O4 B1414650 Ethyl 2-bromo-6-cyano-3-nitrobenzoate CAS No. 1805190-80-0

Ethyl 2-bromo-6-cyano-3-nitrobenzoate

Cat. No.: B1414650
CAS No.: 1805190-80-0
M. Wt: 299.08 g/mol
InChI Key: PJHXBQJYGRDNLE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-cyano-3-nitrobenzoate is a chemical compound with diverse applications in scientific research. It is known for its unique properties, making it valuable for various studies.

Preparation Methods

The synthesis of Ethyl 2-bromo-6-cyano-3-nitrobenzoate typically involves multiple steps. One common method includes the nitration of a benzene derivative, followed by bromination and cyano group introduction. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-bromo-6-cyano-3-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized under specific conditions to form carboxylic acids.

Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-bromo-6-cyano-3-nitrobenzoate is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-6-cyano-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Ethyl 2-bromo-6-cyano-3-nitrobenzoate can be compared with similar compounds such as:

    Ethyl 2-bromo-3-cyano-6-nitrobenzoate: Similar structure but different positioning of functional groups.

    Ethyl 2-bromo-4-cyano-3-nitrobenzoate: Another isomer with different functional group arrangement.

    Ethyl 2-bromo-5-cyano-3-nitrobenzoate: Differently substituted isomer with unique properties.

These compounds share similar chemical properties but differ in their reactivity and applications due to the positional differences of their functional groups.

Properties

IUPAC Name

ethyl 2-bromo-6-cyano-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-6(5-12)3-4-7(9(8)11)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHXBQJYGRDNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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